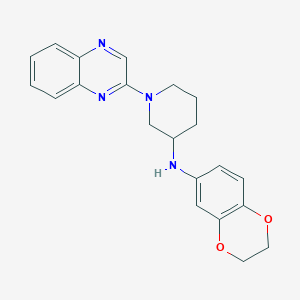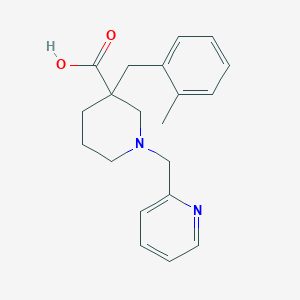
N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea, also known as DMPU, is a widely used organic solvent in chemical synthesis. It is a colorless and odorless liquid that is highly polar and has a low boiling point. DMPU has been extensively studied for its unique properties and has found numerous applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea is not fully understood. However, it is believed that N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea acts as a Lewis base and forms complexes with metal ions, which enhances the reactivity of the metal ions in various reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea. However, studies have shown that N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea is not mutagenic or genotoxic in bacterial and mammalian cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has several advantages as a solvent in chemical reactions. It is highly polar, which makes it an excellent solvent for polar compounds. It also has a low boiling point, which makes it easy to remove from reaction mixtures. However, N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has several limitations. It is highly reactive with water and air, which can lead to the formation of impurities in reaction mixtures. It is also toxic and should be handled with care.
Zukünftige Richtungen
Future research on N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea could focus on developing new synthetic methods that use N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea as a solvent or catalyst. Additionally, research could focus on developing new applications for N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea in the synthesis of pharmaceuticals, agrochemicals, and polymers. Further studies on the biochemical and physiological effects of N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea could also be conducted to better understand its safety and potential toxicity.
Synthesemethoden
N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea can be synthesized through various methods, including reaction of 2,5-dimethylaniline with carbon dioxide and subsequent reaction of the resulting product with 4,6-dimethyl-2-pyridinecarboxylic acid chloride. Another method involves the reaction of 2,5-dimethylaniline with phosgene and subsequent reaction with 4,6-dimethyl-2-pyridine.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has been widely used as a solvent in various chemical reactions, including coupling reactions, Grignard reactions, and Suzuki-Miyaura cross-coupling reactions. It has also been used as a catalyst in various reactions, including the synthesis of cyclic carbonates and the conversion of epoxides to aldehydes. N-(2,5-dimethylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)urea has also found applications in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Eigenschaften
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(4,6-dimethylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-10-5-6-12(3)14(8-10)18-16(20)19-15-9-11(2)7-13(4)17-15/h5-9H,1-4H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUUFTLFHKSRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5483563.png)

![4-{[1'-(2-phenylethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperazin-2-one](/img/structure/B5483586.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[2-(4H-1,2,4-triazol-4-yl)ethyl]acetamide](/img/structure/B5483595.png)
![3-(1-naphthyl)-5-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5483599.png)
![3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5483603.png)
![N-(1-isobutyryl-4-piperidinyl)-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5483605.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(3-methylisoxazol-5-yl)acetamide](/img/structure/B5483614.png)
![N'-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5483633.png)
![2-ethyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)pyrimidine-5-carboxamide](/img/structure/B5483650.png)

![7-methyl-6-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5483656.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5483657.png)
![2-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}phenol](/img/structure/B5483660.png)